XMD-17-51

DCLK1 cancer stem cell kinase inhibition

Researchers investigating DCLK1-dependent cancer stem cell phenotypes require tool compounds with defined polypharmacology, not generic NUAK1 inhibitors. XMD-17-51 (CAS 1628614-50-5) delivers: • Potent DCLK1 inhibition (IC50 14.64 nM) - absent in WZ4003/HTH-01-015 • NUAK1-selective inhibition without NUAK2 engagement • Validated cellular activity: reduces EMT & stemness markers (SOX2, NANOG, OCT4) in A549 cells • Built-in genetic control: 1.93-fold IC50 shift with DCLK1 overexpression. Standard stock for immediate R&D dispatch.

Molecular Formula C21H24N8O
Molecular Weight 404.5 g/mol
Cat. No. B10800693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXMD-17-51
Molecular FormulaC21H24N8O
Molecular Weight404.5 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=O)N(C3=CN=C(N=C31)NC4=CN(N=C4)C5CCNCC5)C
InChIInChI=1S/C21H24N8O/c1-27-17-6-4-3-5-16(17)20(30)28(2)18-12-23-21(26-19(18)27)25-14-11-24-29(13-14)15-7-9-22-10-8-15/h3-6,11-13,15,22H,7-10H2,1-2H3,(H,23,25,26)
InChIKeyLKOFXMLMYKWELM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





XMD-17-51: Dual NUAK1/DCLK1 Inhibitor Overview


XMD-17-51 (XMD17-51, CAS 1628614-50-5) is a pyrimido-diazepinone small molecule originally developed as a derivative of the NUAK1-selective inhibitor HTH-01-015 [1]. The compound is classified as a potent and highly selective inhibitor of NUAK1 (ARK5), a member of the AMPK-related kinase family implicated in cell cycle progression, mitosis, and DNA damage repair . While its primary design target is NUAK1, XMD-17-51 also demonstrates nanomolar inhibitory activity against doublecortin-like kinase 1 (DCLK1), a cancer stem cell marker, a functional characteristic that distinguishes it from many in-class NUAK1 inhibitors and expands its utility beyond NUAK1-centric signaling investigations [1].

1
Dual NUAK1/DCLK1 inhibitor Probe for kinase crosstalk studies; distinct from NUAK1-only compounds.
2
Cancer stem cell signaling research Supports DCLK1-dependent phenotypic assays in NSCLC cell models.
3
NUAK1 isoform-selective profiling NUAK2-sparing profile reduces pathway interpretation confounds.

XMD-17-51: Differentiation from Other Inhibitors


Generic substitution among NUAK1-targeting compounds is not scientifically defensible due to divergent selectivity profiles, off-target kinase inhibition patterns, and distinct phenotypic outcomes. XMD-17-51 exhibits NUAK1 inhibition with concomitant nanomolar activity against DCLK1 (IC50 14.64 nM), a feature not reported for WZ4003 or HTH-01-015 [1]. WZ4003, while inhibiting both NUAK1 and NUAK2 with IC50 values of 20 nM and 100 nM respectively, lacks demonstrated DCLK1 activity, limiting its applicability in cancer stem cell research . HTH-01-015, the parent scaffold from which XMD-17-51 was derived, shows >100-fold selectivity for NUAK1 over NUAK2 (IC50 100 nM for NUAK1) but is structurally distinct and lacks the DCLK1 inhibitory properties of XMD-17-51 [2]. ON123300, a multi-targeted kinase inhibitor, potently inhibits NUAK1 (IC50 ~5 nM) but also engages CDK4, PDGFRβ, FGFR1, RET, and Fyn at comparable potencies, rendering it unsuitable for NUAK1-specific mechanistic interrogation . These differences preclude any assumption of functional interchangeability and necessitate compound-specific selection based on quantitative target engagement profiles.

DCLK1 activity mismatch
WZ4003 and HTH-01-015 lack reported DCLK1 inhibition; substitution may omit cancer stem cell-relevant target engagement.
NUAK2 engagement divergence
WZ4003 inhibits both NUAK1 and NUAK2, potentially shifting isoform-dependent readouts compared to XMD-17-51.
Multi-kinase confounding
ON123300 hits CDK4, PDGFRβ, FGFR1, RET, and Fyn; not suitable for NUAK1-specific mechanistic studies.

XMD-17-51: Quantitative Activity Evidence


DCLK1 Kinase Inhibition (Cell-Free)

XMD-17-51 demonstrates potent inhibition of DCLK1 kinase activity in a cell-free enzymatic assay with an IC50 of 14.64 nM [1]. This represents a quantifiable functional differentiation from NUAK1-selective inhibitors such as WZ4003 and HTH-01-015, which are not reported to possess DCLK1 inhibitory activity. The assay establishes DCLK1 as a direct biochemical target of XMD-17-51 beyond its primary NUAK1 engagement.

DCLK1 IC50
Reported
14.64 nM
Supports DCLK1 target engagement review
Cell-free enzymatic assay; comparator DCLK1 inhibition not reported for WZ4003 or HTH-01-015
DCLK1 cancer stem cell kinase inhibition NSCLC

A549 Antiproliferative Activity (DCLK1-Dependent)

XMD-17-51 inhibits proliferation of A549 NSCLC cells with an IC50 of 27.575 µM under baseline DCLK1 expression conditions. When DCLK1 is overexpressed in the same A549 cell line, the antiproliferative IC50 shifts to 53.197 µM, representing a 1.93-fold reduction in sensitivity [1]. This target-dependent shift quantitatively validates that DCLK1 inhibition contributes mechanistically to the compound's cellular efficacy, a relationship not established for comparator NUAK1 inhibitors lacking DCLK1 activity.

A549 proliferation IC50
Head-to-head
27.58 µM (baseline)
53.20 µM (DCLK1 OE)
1.93-fold shift
Reported DCLK1-dependent proliferation endpoint shift
MTT assay; A549 NSCLC cells with DCLK1 overexpression
NSCLC A549 antiproliferative DCLK1 target validation

NUAK1 Isoform Selectivity

XMD-17-51 potently inhibits NUAK1 while sparing NUAK2, a selectivity profile shared with its close analog XMD-18-42 [1]. In contrast, WZ4003 inhibits both NUAK1 (IC50 20 nM) and NUAK2 (IC50 100 nM) in cell-based assays . ON123300 inhibits NUAK1 with an IC50 of approximately 4.95–5 nM but lacks isoform selectivity, additionally inhibiting CDK4 (3.9 nM), PDGFRβ (26 nM), FGFR1 (26 nM), RET (9.2 nM), and Fyn (11 nM) . The NUAK1-specific profile of XMD-17-51 reduces confounding signals from NUAK2 or other kinase engagement.

NUAK isoform selectivity
Cross-study
XMD-17-51: NUAK1 inhibited, NUAK2 not inhibited
WZ4003: dual NUAK1/2
ON123300: multi-kinase (CDK4, PDGFRβ, etc.)
Supports NUAK1-specific signaling studies
Kinase panel review may be required for off-target confirmation
NUAK1 NUAK2 isoform selectivity AMPK-related kinase

Scaffold Derivation from HTH-01-015

XMD-17-51 was discovered as a derivative of HTH-01-015, a selective NUAK1 inhibitor with an IC50 of 100 nM and >100-fold selectivity over NUAK2 [1]. The structural optimization from HTH-01-015 to XMD-17-51 preserved NUAK1 selectivity while conferring novel DCLK1 inhibitory activity (IC50 14.64 nM) not present in the parent scaffold [1]. This evolution from a mono-targeted NUAK1 inhibitor to a dual NUAK1/DCLK1 inhibitor represents a quantifiable gain in target coverage.

Scaffold evolution
Head-to-head
XMD-17-51: NUAK1 selectivity + DCLK1 IC50 14.64 nM
HTH-01-015: NUAK1 only, DCLK1 not reported
Supports dual-target scaffold design reference
Structural derivative analysis; gain of DCLK1 activity without loss of NUAK1 engagement
medicinal chemistry lead optimization scaffold evolution structure-activity relationship

XMD-17-51: Validated Application Scenarios


DCLK1 Inhibition in NSCLC and Cancer Stem Cells

XMD-17-51 is the appropriate selection for studies requiring direct DCLK1 kinase inhibition in cell-free systems or cellular contexts. The compound inhibits recombinant DCLK1 kinase activity with an IC50 of 14.64 nM [1]. In A549 NSCLC cells, XMD-17-51 reduces DCLK1 protein levels, suppresses epithelial-mesenchymal transition (EMT), decreases sphere formation efficiency, and downregulates stemness markers including β-catenin, SOX2, NANOG, and OCT4 [1]. Unlike WZ4003 or HTH-01-015, which lack reported DCLK1 activity, XMD-17-51 provides a tool compound for dissecting DCLK1-dependent cancer stem cell phenotypes.

Target Validation with DCLK1 Overexpression

The established relationship between DCLK1 expression levels and XMD-17-51 sensitivity enables robust target validation experimental designs. In A549 cells, DCLK1 overexpression increases the antiproliferative IC50 of XMD-17-51 from 27.575 µM to 53.197 µM, a 1.93-fold shift that serves as a genetic control for confirming on-target cellular effects [1]. Researchers can use this quantitative relationship to validate that observed phenotypic changes are DCLK1-mediated rather than off-target effects.

NUAK1-Specific Signaling (NUAK2 Sparing)

XMD-17-51 potently inhibits NUAK1 without affecting NUAK2, distinguishing it from WZ4003, which inhibits both NUAK1 (IC50 20 nM) and NUAK2 (IC50 100 nM) [1]. Additionally, XMD-17-51 does not exhibit the broad multi-kinase inhibition characteristic of ON123300, which potently inhibits CDK4 (3.9 nM), PDGFRβ (26 nM), FGFR1 (26 nM), RET (9.2 nM), and Fyn (11 nM) . For experiments requiring clean NUAK1 isoform-selective inhibition with defined DCLK1 activity as the principal secondary target, XMD-17-51 provides the most interpretable selectivity profile.

Dual NUAK1/DCLK1 Scaffold Development Reference

XMD-17-51 serves as a reference compound for structure-activity relationship studies exploring the evolution from selective NUAK1 inhibitors (HTH-01-015, NUAK1 IC50 100 nM) to dual NUAK1/DCLK1 inhibitors [1]. The compound demonstrates that pyrimido-diazepinone scaffold modifications can preserve NUAK1 selectivity while introducing nanomolar DCLK1 inhibition, a design principle valuable for programs targeting both kinases simultaneously.

Application
Selection Property
Validation Focus
DCLK1 kinase inhibition in NSCLC cell models
DCLK1 kinase inhibitory activity
DCLK1 enzymatic and cellular target engagement
DCLK1 target validation via overexpression models
DCLK1 expression-dependent response profile
Proliferation endpoint shift upon DCLK1 modulation
NUAK1-specific signaling studies with NUAK2 sparing
NUAK1 isoform selectivity
Kinase panel selectivity documentation
Dual NUAK1/DCLK1 inhibitor scaffold reference
Scaffold-derived dual-target profile
Structure-activity relationship analysis

Technical Documentation Hub

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45 linked technical documents
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